2-Amino-3-bromo-7-nitro-9H-fluoren-9-one
Description
2-Amino-3-bromo-7-nitro-9H-fluoren-9-one is a substituted fluorenone derivative characterized by a fused tricyclic aromatic system with a ketone group at position 7. The compound features three distinct substituents:
- Amino group (-NH₂) at position 2 (electron-donating, enhancing nucleophilicity).
- Bromo group (-Br) at position 3 (electron-withdrawing, enabling cross-coupling reactions).
- Nitro group (-NO₂) at position 7 (strong electron-withdrawing, influencing electronic properties and reactivity).
Properties
CAS No. |
91821-77-1 |
|---|---|
Molecular Formula |
C13H7BrN2O3 |
Molecular Weight |
319.11 g/mol |
IUPAC Name |
2-amino-3-bromo-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H7BrN2O3/c14-11-4-8-7-2-1-6(16(18)19)3-9(7)13(17)10(8)5-12(11)15/h1-5H,15H2 |
InChI Key |
UEXJMEVCJGZXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Br)N |
Origin of Product |
United States |
Preparation Methods
Reported Synthetic Route from 2-Bromo-7-nitro-fluoren-9-one
A well-documented method involves the reduction of 2-bromo-7-nitro-fluoren-9-one to introduce the amino group at position 2, yielding 2-amino-7-bromo-9H-fluoren-9-one (a closely related compound to the target, differing slightly in substitution pattern). The procedure is as follows:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Starting material: 2-bromo-7-nitro-fluoren-9-one | Precursor compound | - |
| 2 | Sodium sulfide nonahydrate (Na2S·9H2O), sodium hydroxide (NaOH), ethanol and water mixture | The mixture is refluxed at 20–110 °C for 5 hours, then stirred overnight at room temperature | - |
| 3 | Cooling to 0–5 °C, filtration, washing with water, NaOH solution, ethanol, MTBE, and pentane | Isolation and purification of product | 94% |
This method yields 2-amino-7-bromo-9H-fluoren-9-one as deep violet needles after recrystallization from toluene, with an Rf value of 0.39 in heptane/ethyl acetate (3:2) system.
Analytical Data and Reaction Monitoring
The reaction progress and product purity are typically monitored by:
- Thin-layer chromatography (TLC) using heptane/ethyl acetate solvent systems.
- Melting point and recrystallization behavior.
- Spectroscopic methods such as NMR, IR, and UV-Vis for structural confirmation.
Summary Table of Preparation Methods
Research Results and Observations
- The reduction method using sodium sulfide and sodium hydroxide in an ethanol-water mixture is efficient and provides high yields of amino-substituted fluorenone derivatives.
- The purification steps involving sequential washing with aqueous and organic solvents ensure removal of impurities and by-products.
- The reaction conditions (temperature, reagent stoichiometry) are critical for selectivity and yield.
- No direct, detailed published synthesis of This compound was found; however, closely related compounds have been synthesized using similar methodologies.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-bromo-7-nitro-fluoren-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-amino-3-bromo-7-amino-fluoren-9-one, while substitution of the bromo group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-3-bromo-7-nitro-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-bromo-7-nitro-fluoren-9-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and bromo groups can also participate in binding interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
2-Amino-7-bromo-9H-fluoren-9-one (CAS 58557-63-4)
- Substituents: Amino (-NH₂) at position 2, bromo (-Br) at position 7 .
- Molecular Formula: C₁₃H₈BrNO.
- Molecular Weight : 274.11 g/mol.
- Key Differences: Bromo at position 7 instead of 3 alters steric and electronic effects. Lacks the nitro group, reducing electron-withdrawing effects compared to the target compound. Synthesized via reduction of a nitro precursor using Na₂S·9H₂O and NaOH in ethanol/water .
1,3-Dibromo-7-nitro-9H-fluoren-2-amine (CAS 892-61-5)
- Substituents: Two bromo groups (-Br) at positions 1 and 3, nitro (-NO₂) at position 7, and amino (-NH₂) at position 2 .
- Molecular Formula : C₁₃H₈Br₂N₂O₂.
- Molecular Weight : 384.02 g/mol.
- Key Differences: Additional bromo at position 1 increases molecular weight and steric hindrance. Higher density (1.971 g/cm³) due to bromine’s atomic mass . Potential applications in halogen-rich intermediates for cross-coupling reactions.
Poly-Nitro Derivatives
4-Bromo-2,5,7-trinitro-9H-fluoren-9-one (CAS 903-53-7)
- Substituents: Bromo (-Br) at position 4 and nitro (-NO₂) at positions 2, 5, and 7 .
- Molecular Formula : C₁₃H₄BrN₃O₇.
- Molecular Weight : 394.09 g/mol.
- Key Differences :
- Three nitro groups enhance electron deficiency, making it highly reactive.
- Bromo at position 4 offers distinct regioselectivity in substitution reactions.
- Likely used in high-energy materials or as a catalyst precursor.
Functional Group Variations
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1537-15-1)
- Substituents : Bromo (-Br) at position 9 and trifluoroacetamide (-CO-NH-CF₃) at position 2 .
- Molecular Formula: C₁₅H₉BrF₃NO.
- Molecular Weight : 356.10 g/mol.
- Key Differences: Bromo at position 9 (ketone position) suggests a different core structure (possibly 9H-fluorene instead of fluorenone). Trifluoroacetamide group introduces strong electron-withdrawing and lipophilic properties.
Data Table: Comparative Analysis
Electronic and Steric Effects
- Amino Group: Enhances nucleophilicity at position 2, facilitating electrophilic substitutions or metal coordination.
- Nitro Group : Stabilizes the aromatic system via resonance withdrawal, reducing reactivity toward electrophiles.
- Bromo Group : Balances electronic effects and provides a handle for cross-coupling reactions.
Stability and Reactivity
- The coexistence of amino and nitro groups may lead to intramolecular hydrogen bonding, affecting solubility and crystallization .
- Bromo at position 3 (meta to nitro) minimizes steric clash compared to ortho-substituted analogs.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one?
Methodological Answer: The synthesis typically involves alkylation of 7-bromo-2-aminofluorene intermediates. A validated procedure includes:
- Reagents : Allylic bromides (e.g., nitroxide-modified bromides), KCO, DMSO.
- Conditions : Stirring at 60°C for ~6 hours, followed by extraction with EtOAc and purification via flash column chromatography (hexane/EtOAc or CHCl/MeOH).
- Yields : 38–45% for N-alkylated derivatives, confirmed by MS and elemental analysis .
Q. Example Reaction Data :
| Compound | Yield (%) | MS (m/z) | Key H NMR Shifts (CDOD) |
|---|---|---|---|
| 3a | 40 | 411/413 | δ 6.66 (d, J=7.6 Hz), 7.39–7.55 (m) |
| 3b | 45 | 425/427 | δ 6.89 (s), 7.36–7.55 (m) |
Q. Reference Workflow :
Alkylate 7-bromo-2-aminofluorene with nitroxide-modified allylic bromides.
Purify via column chromatography.
Validate using MS, H NMR, and elemental analysis .
Q. How is this compound characterized using spectroscopic and analytical methods?
Methodological Answer: Key techniques include:
- H NMR : Signals for aromatic protons (δ 6.6–7.5 ppm) and alkyl groups (e.g., δ 1.22–1.38 ppm for methyl groups) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 411/413 for [M]) confirm bromine isotope patterns .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C 64.08% in 3a) .
Q. Example Characterization Table :
| Technique | Key Data for Compound 3a |
|---|---|
| H NMR | δ 3.76 (s, 2H, CH), 6.66 (d, aromatic) |
| MS | m/z 411/413 (M), 259/261 (base peak) |
| Elemental Analysis | C: 64.00% (calc. 64.08%), N: 6.80% |
Q. Which crystallographic tools are suitable for structural determination?
Methodological Answer:
Q. Workflow :
Collect X-ray diffraction data.
Solve structure using SHELXS/SHELXD.
Refine with SHELXL and visualize with ORTEP-III .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
- Triangulation : Cross-validate using multiple techniques (e.g., NMR, MS, X-ray).
- Chirality-Polarity Analysis : Use Flack parameter (η) or alternative parameters (e.g., x) to detect centrosymmetric biases in crystallographic data .
- Statistical Validation : Apply inferential statistics to assess data reliability (e.g., factor labeling, error margins) .
Q. Case Study :
Q. What strategies enable selective functionalization of the fluorenone core?
Methodological Answer:
- Protecting Groups : Use fluorenylmethoxycarbonyl (FMOC) groups to shield amino groups during synthesis .
- Directed Metalation : Exploit bromine or nitro groups as directing groups for regioselective reactions.
- Optimized Conditions : Adjust solvent polarity (e.g., DMSO for nucleophilic substitution) and temperature (60–70°C) .
Example :
Alkylation at the amino group (C2) proceeds selectively over the nitro group (C7) under basic conditions (KCO/DMSO) .
Q. How can computational methods predict reactivity and spectral properties?
Methodological Answer:
- NMR Prediction Tools : Compare experimental H/C shifts with density functional theory (DFT)-calculated values.
- Molecular Modeling : Use software (e.g., Gaussian, ORCA) to simulate reaction pathways and transition states.
- Validation : Cross-check computational results with experimental MS and elemental data .
Q. Workflow :
Optimize molecular geometry via DFT.
Calculate NMR chemical shifts.
Validate against experimental spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
